molecular formula C19H18Cl2N2S B2469732 (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline CAS No. 298194-69-1

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2469732
CAS No.: 298194-69-1
M. Wt: 377.33
InChI Key: OMRAMGDLAVYLFA-QOCHGBHMSA-N
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Description

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline typically involves the condensation of an appropriate thiazole derivative with an aniline derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline can be compared with other thiazole derivatives such as:
    • (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)benzamide
    • (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)phenylhydrazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both butyl and dichlorophenyl groups, which may confer distinct biological and chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRAMGDLAVYLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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